molecular formula C8H16N2 B8441571 2-(1-Ethylpropylamino)-propionitrile

2-(1-Ethylpropylamino)-propionitrile

Cat. No.: B8441571
M. Wt: 140.23 g/mol
InChI Key: MJMLMGXQDYDTSQ-UHFFFAOYSA-N
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Description

2-(1-Ethylpropylamino)-propionitrile is a nitrile derivative featuring a branched alkylamino substituent at the 2-position of the propionitrile backbone. This functionalization likely influences its solubility, reactivity, and applications in pharmaceutical or fine chemical synthesis .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-(pentan-3-ylamino)propanenitrile

InChI

InChI=1S/C8H16N2/c1-4-8(5-2)10-7(3)6-9/h7-8,10H,4-5H2,1-3H3

InChI Key

MJMLMGXQDYDTSQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally or functionally related to 2-(1-Ethylpropylamino)-propionitrile:

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Structural Features
This compound Nitrile, branched alkylamino group ~170 (estimated) Branched alkylamino group at 2-position
Propionitrile () Nitrile 55.08 Simple aliphatic nitrile (CH₃CH₂C≡N)
2-(3-Benzoylphenyl)propionitrile () Nitrile, benzoylphenyl group 235.28 Aromatic benzoyl group at 3-position
(±)-3-[(α-Methylphenylethyl)amino]propionitrile () Nitrile, aromatic amino group ~190 (estimated) Aromatic phenylethylamino substituent
Thiourea derivatives () Thiourea, alkylamino groups 400–450 (estimated) Thiourea core with alkylamino substituents
Key Observations:
  • Propionitrile (C₃H₅N) serves as the parent compound.
  • 2-(3-Benzoylphenyl)propionitrile has a bulky aromatic substituent, making it more lipophilic and less water-soluble than the target compound. Its high purity (>99%) and pharmaceutical applications contrast with the target compound’s likely role as a synthetic intermediate .
  • (±)-3-[(α-Methylphenylethyl)amino]propionitrile shares the nitrile-amino motif but differs in substituent rigidity. The aromatic group may confer distinct electronic effects (e.g., resonance stabilization) absent in the target’s aliphatic branched chain .
  • Thiourea derivatives (e.g., compounds 1c–1i in ) replace the nitrile with a thiourea (-NH-CS-NH-) group. This substitution increases polarity and hydrogen-bonding capacity, making them more suitable for enantioselective catalysis or chiral resolution compared to nitriles .

Physical and Chemical Properties

Property This compound Propionitrile 2-(3-Benzoylphenyl)propionitrile
Boiling Point ~200–220°C (estimated) 97°C >250°C (estimated)
Water Solubility Moderate (polar aprotic solvents) 100 g/L Low (lipophilic)
Reactivity Base-catalyzed hydrolysis to amides High volatility, toxic Stable, used in pharmaceuticals
Toxicity (LD₅₀) Likely lower than propionitrile 39 mg/kg (rat) Not reported
  • Propionitrile is highly toxic (LD₅₀ = 39 mg/kg in rats) and volatile (flash point = 9°C). The target compound’s branched alkylamino group may reduce volatility but retain acute toxicity .

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